3-Nitrobenzaldoxime

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 34. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

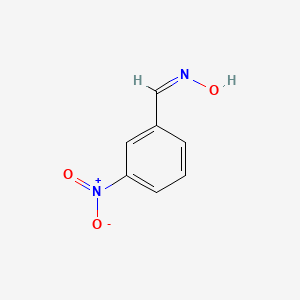

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

3431-62-7 |

|---|---|

Molekularformel |

C7H6N2O3 |

Molekulargewicht |

166.13 g/mol |

IUPAC-Name |

N-[(3-nitrophenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C7H6N2O3/c10-8-5-6-2-1-3-7(4-6)9(11)12/h1-5,10H |

InChI-Schlüssel |

GQMMRLBWXCGBEV-UHFFFAOYSA-N |

Isomerische SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N\O |

Kanonische SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=NO |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-Nitrobenzaldoxime

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth guide to the synthesis and characterization of 3-Nitrobenzaldoxime, a key intermediate in organic synthesis. The document details the necessary experimental protocols, comprehensive characterization data, and explores the broader context of the biological activities of related nitroaromatic compounds.

Synthesis of this compound

The primary route for the synthesis of this compound involves the condensation reaction of 3-nitrobenzaldehyde with hydroxylamine. This reaction is a well-established method for the formation of oximes.

Synthesis of the Precursor: 3-Nitrobenzaldehyde

The starting material, 3-nitrobenzaldehyde, is typically synthesized via the nitration of benzaldehyde.

Experimental Protocol: Nitration of Benzaldehyde

In a three-neck flask equipped with an internal thermometer and an addition funnel, 89 mL of concentrated sulfuric acid (H₂SO₄) is cooled in an ice bath. While stirring, 45 mL of fuming nitric acid (HNO₃) is added cautiously, ensuring the temperature does not exceed 10 °C. To this nitrating mixture, 10.6 g (10.2 mL) of benzaldehyde is added dropwise, maintaining the reaction temperature at a constant 15 °C. After the addition is complete, the ice bath is removed, and the reaction mixture is stirred overnight at room temperature.

The reaction mixture is then poured onto 500 g of crushed ice, leading to the precipitation of the crude product. The yellow precipitate is collected by suction filtration and washed with 200 mL of cold water. The crude product is then dissolved in 125 mL of tert-butyl methyl ether and washed with 125 mL of a 5% sodium bicarbonate (NaHCO₃) solution. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is recrystallized from a mixture of toluene and petroleum ether (60-80 °C) to yield light yellow crystals of 3-nitrobenzaldehyde. The typical yield is approximately 53%, with a melting point of 56 °C.

Synthesis of this compound

Experimental Protocol: Oximation of 3-Nitrobenzaldehyde

A mixture of 3-nitrobenzaldehyde (50.0 mmol), hydroxylamine hydrochloride (NH₂OH·HCl, 74.0 mmol, 5.13 g), and sodium acetate (CH₃COONa, 125.0 mmol, 10.26 g) is prepared in a 100 mL round-bottomed flask. To this mixture, 10.0 mL of ethyl alcohol and 40.0 mL of water are added. A reflux condenser is attached, and the mixture is stirred under reflux. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

Upon completion of the reaction, the contents are poured into a 250 mL beaker and allowed to cool. The resulting precipitate is collected by suction filtration, washed thoroughly with water, and dried under a vacuum. The crude this compound is then purified by recrystallization from ethyl alcohol to obtain a pure, light yellow solid. This procedure typically results in a high yield of the desired product.[1]

Characterization of 3-Nitrobenzaldehyde and this compound

Thorough characterization of both the starting material and the final product is crucial to confirm the identity and purity of the synthesized compounds. Standard analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy are employed.

Physical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 3-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | Light yellow crystals | 56 |

| This compound | C₇H₆N₂O₃ | 166.14 | Light yellow solid | 121[2] |

Spectroscopic Data

2.2.1. 3-Nitrobenzaldehyde

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (CDCl₃) δ (ppm) |

| 10.15 (s, 1H, -CHO) | 189.9 (CHO) |

| 8.73 (t, J = 1.8 Hz, 1H, Ar-H) | 148.8 (C-NO₂) |

| 8.51 (ddd, J = 8.2, 2.3, 1.1 Hz, 1H, Ar-H) | 137.2 (Ar-C) |

| 8.27 (dt, J = 7.7, 1.4 Hz, 1H, Ar-H) | 134.8 (Ar-CH) |

| 7.81 (t, J = 8.0 Hz, 1H, Ar-H) | 130.1 (Ar-CH) |

| 128.2 (Ar-CH) | |

| 124.9 (Ar-CH) |

Data sourced from an analysis of the reduction product of 3-nitrobenzaldehyde and ChemicalBook.[3][4][5]

FTIR (KBr, cm⁻¹): The IR spectrum of 3-nitrobenzaldehyde shows characteristic absorption bands for the aldehyde C-H stretch around 2850 and 2750 cm⁻¹, a strong carbonyl (C=O) stretch near 1700 cm⁻¹, and strong symmetric and asymmetric stretching vibrations for the nitro group (N-O) at approximately 1530 and 1350 cm⁻¹, respectively. Aromatic C-H stretching is observed around 3100 cm⁻¹, and C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS): The mass spectrum of 3-nitrobenzaldehyde typically shows a molecular ion peak (M⁺) at m/z 151.

2.2.2. This compound

| ¹H NMR (500 MHz, DMSO-d₆) δ (ppm) |

| 11.66 (s, 1H, -NOH) |

| 8.42 (s, 1H, Ar-H) |

| 8.34 (s, 1H, -CH=N) |

| 8.21-8.24 (m, 1H, Ar-H) |

| 8.05-8.06 (m, 1H, Ar-H) |

| 7.71 (t, J = 8.2 Hz, 1H, Ar-H) |

¹H NMR data for this compound is consistent with the structure, showing the characteristic downfield singlet for the oxime proton and the aromatic protons.

FTIR (KBr, cm⁻¹): The FTIR spectrum of this compound is expected to show a broad absorption band in the region of 3400-3100 cm⁻¹ corresponding to the O-H stretching of the oxime group. The C=N stretching vibration is typically observed around 1640 cm⁻¹. The characteristic strong symmetric and asymmetric N-O stretching vibrations of the nitro group are expected around 1530 and 1350 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations will also be present.

Experimental and Logical Workflow

The synthesis and characterization of this compound follow a systematic workflow, beginning with the preparation of the starting material and culminating in the purification and comprehensive analysis of the final product.

Caption: Workflow for the synthesis and characterization of this compound.

Biological Context: Nitroaromatic Compounds and Cellular Signaling

Nitroaromatic compounds, including derivatives of nitrobenzaldehyde, are known to exhibit a range of biological activities. Their reactivity is often associated with the enzymatic reduction of the nitro group within cells, which can lead to the formation of reactive intermediates. These intermediates can interact with cellular macromolecules, including DNA, potentially causing damage.

This DNA damage can trigger cellular stress responses, such as the activation of the p53 signaling pathway. The p53 tumor suppressor protein plays a critical role in maintaining genomic stability by orchestrating cell cycle arrest, DNA repair, and, in cases of severe damage, apoptosis (programmed cell death). The activation of the p53 pathway by nitroaromatic compounds is a key area of research in toxicology and drug development, particularly in the context of anticancer therapies.

Caption: p53 signaling pathway activated by nitroaromatic compound-induced DNA damage.

This guide provides a comprehensive overview of the synthesis and characterization of this compound, equipping researchers with the necessary protocols and data for their work. The inclusion of the biological context highlights the broader significance of this class of compounds in scientific research.

References

Spectroscopic Profile of 3-Nitrobenzaldoxime: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Nitrobenzaldoxime, a key chemical intermediate. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral characteristics.

Molecular Structure and Isomerism

This compound exists as two geometric isomers, (E) and (Z), due to the restricted rotation around the carbon-nitrogen double bond. The (E)-isomer is generally the more stable and commonly isolated form. The data presented herein primarily corresponds to this isomer.

Chemical Structure:

-

IUPAC Name: (NE)-N-[(3-nitrophenyl)methylidene]hydroxylamine

-

Molecular Formula: C₇H₆N₂O₃

-

CAS Number: 3717-29-1 ((E)-isomer)

Spectroscopic Data Summary

The following sections provide a detailed summary of the available spectroscopic data for this compound. This includes both experimental and computationally derived data to offer a complete analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. Below are the ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Experimental Chemical Shift (δ, ppm)¹[1] | Calculated Chemical Shift (δ, ppm)² | Multiplicity / Coupling Constant (J, Hz) |

| H-C=N | 8.34 | 8.16 | s |

| N-OH | 11.66 | 9.15 | s |

| H-2 | 8.42 | 8.44 | s |

| H-4 | 8.21-8.24 | 8.24 | m |

| H-5 | 7.71 | 7.63 | t, J = 8.2 |

| H-6 | 8.05-8.06 | 7.96 | m |

| ¹ Experimental data recorded in DMSO-d₆ at 500 MHz.[1] | |||

| ² Calculated data (B3LYP/6-311++G(d,p)) in CDCl₃. |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Calculated Chemical Shift (δ, ppm)¹ |

| C-1 | 134.1 |

| C-2 | 121.7 |

| C-3 | 148.2 |

| C-4 | 124.3 |

| C-5 | 129.8 |

| C-6 | 131.5 |

| C=N | 147.9 |

| ¹ Calculated data (B3LYP/6-311++G(d,p)) in CDCl₃. |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The key vibrational frequencies for this compound are presented below, comparing experimental findings with theoretical calculations.

Table 3: Key IR Absorption Bands for this compound (cm⁻¹)

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| O-H Stretch | 3250 | 3594 |

| Aromatic C-H Stretch | 3108 | 3088 |

| C=N Stretch | 1611 | 1642 |

| NO₂ Asymmetric Stretch | 1529 | 1530 |

| NO₂ Symmetric Stretch | 1350 | 1352 |

| C-N Stretch | 1260 | 1259 |

| N-O Stretch | 954 | 956 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption maxima for this compound have been determined through computational methods.

Table 4: UV-Vis Absorption Data for this compound

| Calculated λₘₐₓ (nm)¹ | Oscillator Strength (f) | Electronic Transition |

| 302.3 | 0.057 | n → π |

| 259.9 | 0.341 | π → π |

| 216.5 | 0.229 | π → π* |

| ¹ Calculated using TD-DFT/B3LYP in ethanol. |

Experimental and Computational Protocols

The data presented in this guide was obtained using standard analytical techniques and computational chemistry methods.

Synthesis of this compound

A common method for the synthesis of aldoximes involves the reaction of the corresponding aldehyde with hydroxylamine hydrochloride.[1] In a typical procedure, 3-nitrobenzaldehyde is refluxed with hydroxylamine hydrochloride and a base, such as sodium acetate, in an alcohol/water solvent system.[1] The reaction progress is monitored by thin-layer chromatography. Upon completion, the product is isolated by precipitation in water, followed by filtration and recrystallization to yield pure this compound.[1]

NMR Spectroscopy

¹H NMR spectra were recorded on a 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent and tetramethylsilane (TMS) as the internal standard. For computational analysis, the geometry of the molecule was optimized, and NMR chemical shifts were calculated using the Gauge-Invariant Atomic Orbital (GIAO) method with the B3LYP functional and 6-311++G(d,p) basis set in chloroform (CDCl₃) as a solvent model.

IR Spectroscopy

Experimental Fourier Transform Infrared (FTIR) spectra were obtained from solid samples. Computationally, the vibrational frequencies were calculated for the optimized molecular structure using the B3LYP method with the 6-311++G(d,p) basis set.

UV-Vis Spectroscopy

Theoretical UV-Vis absorption spectra were calculated using Time-Dependent Density Functional Theory (TD-DFT) with the B3LYP functional in ethanol as the solvent model. This method provides the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λₘₐₓ), and the oscillator strengths of these transitions.

Workflow and Data Relationships

The following diagrams illustrate the general workflow for obtaining and analyzing spectroscopic data, as well as the logical relationship between the different spectroscopic techniques.

Caption: General workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Logical relationships between the molecular structure and its spectroscopic data.

References

Theoretical and Computational Insights into 3-Nitrobenzaldoxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrobenzaldoxime, a derivative of benzaldehyde, presents a molecule of significant interest in medicinal chemistry and materials science. The presence of the nitro group at the meta position of the aromatic ring, combined with the oxime functional group, imparts unique electronic and structural characteristics that influence its reactivity and potential applications. This technical guide provides a comprehensive overview of the theoretical and computational studies of this compound, alongside detailed experimental protocols for its synthesis and characterization. This document is intended to serve as a valuable resource for researchers actively engaged in the study and application of this and similar compounds.

Molecular Structure and Properties

This compound possesses the chemical formula C₇H₆N₂O₃. The molecule consists of a benzene ring substituted with a nitro group (-NO₂) at the third position and an aldoxime group (-CH=NOH) at the first position. The presence of the electron-withdrawing nitro group significantly influences the electron density distribution within the aromatic ring and the properties of the oxime moiety.

Physicochemical Properties

| Property | Value |

| Molecular Weight | 166.13 g/mol |

| Melting Point | 123-125 °C |

| Density | 1.33 g/cm³ |

| H-Bond Acceptor Count | 4 |

| Exact Mass | 166.03800 u |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the condensation reaction of 3-nitrobenzaldehyde with hydroxylamine hydrochloride.

Materials:

-

3-Nitrobenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Methanol

-

Water

Procedure:

-

Dissolve 3-nitrobenzaldehyde in methanol in a reaction flask.

-

Prepare an aqueous solution of hydroxylamine hydrochloride.

-

Add the hydroxylamine hydrochloride solution dropwise to the stirred solution of 3-nitrobenzaldehyde at a controlled temperature (e.g., 30 °C).

-

Continue stirring the reaction mixture at the same temperature for a specified period (e.g., 2 hours) to ensure the completion of the reaction.

-

After the reaction is complete, dilute the mixture with water to precipitate the crude this compound.

-

Collect the precipitated white crystals by filtration.

-

Wash the crystals with water to remove any soluble impurities.

-

Dry the purified product.

Purification by Recrystallization

Recrystallization is a crucial step to obtain high-purity this compound. The choice of solvent is critical for effective purification. A mixed solvent system, such as ethanol and water, can be employed.

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added to decolorize it, followed by hot filtration.

-

To the hot ethanolic solution, add hot water dropwise until a slight turbidity persists.

-

Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent (the same ethanol/water mixture).

-

Dry the crystals thoroughly.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehydic proton of the oxime group, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the electron-withdrawing nitro group.

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons and the carbon of the C=N bond will be characteristic.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (oxime) | ~3300-3100 (broad) |

| C-H (aromatic) | ~3100-3000 |

| C=N (oxime) | ~1680-1620 |

| N-O (nitro, asymmetric) | ~1550-1500 |

| N-O (nitro, symmetric) | ~1350-1300 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight.

Computational Studies Workflow

Theoretical and computational studies, primarily using Density Functional Theory (DFT) and Hartree-Fock (HF) methods, provide valuable insights into the electronic structure, molecular geometry, and spectroscopic properties of this compound.

Caption: Computational workflow for theoretical studies.

A general workflow for the computational analysis of this compound is as follows:

-

Input: The initial step involves defining the 3D molecular structure of this compound.

-

Selection of Theoretical Method: Choose the level of theory for the calculations. Density Functional Theory (DFT) with a hybrid functional like B3LYP is a common choice for a good balance of accuracy and computational cost. The Hartree-Fock (HF) method can also be used, particularly for comparative studies.

-

Basis Set Selection: A suitable basis set is chosen to describe the atomic orbitals. A basis set like 6-311++G(d,p) is often employed for such calculations as it provides a good description of electron distribution, including polarization and diffuse functions.

-

Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation. This process determines the equilibrium bond lengths, bond angles, and dihedral angles.

-

Vibrational Frequency Calculation: Following geometry optimization, vibrational frequencies are calculated. This serves two purposes: to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

-

NMR Chemical Shift Calculation: The magnetic shielding tensors for each nucleus are calculated to predict the ¹H and ¹³C NMR chemical shifts.

-

Electronic Property Calculations: Various electronic properties can be computed, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which provide insights into the molecule's reactivity. The Molecular Electrostatic Potential (MEP) can also be calculated to identify regions of positive and negative electrostatic potential, indicating sites susceptible to electrophilic and nucleophilic attack.

-

Analysis and Comparison: The final step involves analyzing the calculated data and comparing it with experimental results to validate the computational model and gain a deeper understanding of the molecule's properties.

Beckmann Rearrangement

Under acidic conditions, this compound can undergo a Beckmann rearrangement to form 3-nitrobenzonitrile. This reaction is a classic transformation of aldoximes.

Experimental Protocol for Beckmann Rearrangement

Materials:

-

This compound

-

Acid catalyst (e.g., concentrated sulfuric acid, polyphosphoric acid, or phosphorus pentachloride)

-

Appropriate solvent (e.g., acetic acid)

Procedure:

-

Dissolve this compound in a suitable solvent in a reaction flask.

-

Carefully add the acid catalyst to the solution while maintaining a controlled temperature.

-

Heat the reaction mixture for a specified period to facilitate the rearrangement.

-

Monitor the progress of the reaction using a suitable analytical technique (e.g., Thin Layer Chromatography).

-

Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Collect the crude 3-nitrobenzonitrile by filtration.

-

Purify the product by recrystallization from a suitable solvent.

Caption: Beckmann rearrangement of this compound.

Conclusion

This technical guide has provided a detailed overview of the theoretical and computational aspects of this compound, complemented by experimental protocols for its synthesis, purification, and a key chemical transformation. The integration of computational chemistry with experimental work is crucial for a comprehensive understanding of the structure-property relationships of such molecules. The data and protocols presented herein are intended to facilitate further research and development in areas where this compound and its derivatives may play a significant role.

The Solubility and Stability of 3-Nitrobenzaldoxime in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitrobenzaldoxime is a nitroaromatic oxime of interest in medicinal chemistry and organic synthesis. Its physicochemical properties, particularly its solubility and stability in organic solvents, are critical for its effective use in drug design, synthesis, and formulation. This technical guide provides a comprehensive overview of the expected solubility and stability characteristics of this compound based on the known properties of structurally related compounds. Due to a lack of specific published data for this compound, this document focuses on providing robust, adaptable experimental protocols for the determination of these key parameters. Detailed methodologies for solubility assessment and stability-indicating assays are presented to empower researchers to generate reliable, in-house data.

Introduction

This compound (C7H6N2O3) is an organic compound featuring a benzaldehyde oxime scaffold with a nitro group at the meta position. The presence of the oxime functional group and the nitroaromatic system imparts specific chemical properties that influence its behavior in various solvent systems. Understanding the solubility and stability of this compound is paramount for a range of applications, including:

-

Reaction Chemistry: Solvent choice is critical for reaction kinetics, yield, and purity.

-

Crystallization and Purification: Knowledge of solubility in different solvents is essential for developing effective purification strategies.

-

Pharmaceutical Formulation: For potential therapeutic applications, solubility and stability in various excipients and delivery systems are key determinants of bioavailability and shelf-life.

-

Analytical Method Development: Understanding the compound's behavior in common analytical solvents is necessary for developing accurate and reproducible analytical methods.

This guide will first discuss the anticipated solubility and stability profile of this compound and then provide detailed experimental procedures for their empirical determination.

Predicted Physicochemical Properties of this compound

While specific experimental data for this compound is scarce, its solubility and stability can be inferred from the behavior of its parent aldehyde, 3-nitrobenzaldehyde, and general principles governing the stability of oximes.

Expected Solubility Profile

The solubility of an organic compound is governed by the principle of "like dissolves like." The presence of the polar nitro (-NO2) and oxime (-C=N-OH) groups, along with the nonpolar benzene ring, suggests that this compound will exhibit a range of solubilities in different organic solvents.

Based on data for 3-nitrobenzaldehyde, which shows good solubility in a variety of organic solvents, a similar trend can be expected for this compound.[1] The oxime group may slightly increase polarity compared to the aldehyde.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Good to Moderate | The hydroxyl group of the solvent can hydrogen bond with the nitro and oxime groups. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF) | Good | The dipole-dipole interactions between the solvent and the polar functional groups of this compound will promote dissolution. |

| Nonpolar Aromatic | Toluene, Xylene | Moderate to Low | The aromatic ring of the solvent can interact with the benzene ring of the solute via π-π stacking. |

| Chlorinated | Chloroform, Dichloromethane | Moderate | These solvents can act as hydrogen bond acceptors and have some polar character. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to Low | Ethers are weakly polar and can interact with the solute. |

| Alkanes | Hexane, Cyclohexane | Low | The nonpolar nature of alkanes makes them poor solvents for the relatively polar this compound. |

Note: This table presents predicted solubilities. Experimental verification is crucial.

Expected Stability Profile and Degradation Pathways

The stability of this compound in organic solvents will be influenced by factors such as the nature of the solvent, temperature, light, and the presence of acidic or basic impurities. Oximes are generally more stable than imines but can be susceptible to hydrolysis, especially under acidic conditions, to yield the corresponding aldehyde or ketone and hydroxylamine.

The nitro group is generally stable but can be susceptible to reduction. The stability of nitroaromatic compounds can also be influenced by the solvent.

Potential Degradation Pathways:

-

Hydrolysis: The C=N bond of the oxime can be cleaved by water, a reaction that can be catalyzed by acids. This would lead to the formation of 3-nitrobenzaldehyde and hydroxylamine.

-

Redox Reactions: The nitro group could potentially be reduced, especially in the presence of reducing agents or under certain catalytic conditions.

-

Solvent-Adduct Formation: In reactive solvents, particularly protic solvents at elevated temperatures, the formation of solvent adducts is a possibility.

A theoretical degradation pathway is illustrated below.

Experimental Protocols

Given the absence of specific data, the following sections provide detailed experimental protocols for determining the solubility and stability of this compound.

Determination of Equilibrium Solubility

The shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a solvent. This method, coupled with a suitable analytical technique like UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), can provide accurate quantitative solubility data.

3.1.1. Experimental Workflow for Solubility Determination

The overall workflow for determining the solubility of this compound is depicted below.

3.1.2. Detailed Protocol: Shake-Flask Method with UV-Vis Analysis

Materials and Equipment:

-

This compound (pure solid)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

UV-Vis spectrophotometer

-

Analytical balance

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions of different known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear, and the equation of the line (y = mx + c) should be determined.

-

-

Equilibration:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient time to reach equilibrium (typically 24-72 hours). To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed; equilibrium is reached when the concentration of the dissolved solid remains constant.

-

-

Sample Collection and Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

-

Calculation of Solubility:

-

Using the equation from the calibration curve, calculate the concentration of the diluted sample.

-

Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the organic solvent at the specified temperature.

-

Table 2: Template for Recording Experimental Solubility Data for this compound

| Solvent | Temperature (°C) | Solubility ( g/100g solvent) | Solubility (mol/L) |

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Acetone | 25 | ||

| Acetonitrile | 25 | ||

| Toluene | 25 | ||

| Add other solvents |

Stability-Indicating Assay

A stability-indicating assay is a validated analytical procedure that can accurately and precisely measure the concentration of the active ingredient without interference from its degradation products, impurities, or excipients. Forced degradation studies are performed to generate these degradation products and to demonstrate the specificity of the method.

3.2.1. Experimental Workflow for Stability-Indicating Assay Development

The following diagram outlines the key steps in developing and performing a stability-indicating assay.

3.2.2. Detailed Protocol: Forced Degradation Study

Materials and Equipment:

-

This compound solution in the test solvent

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions

-

Hydrogen peroxide (H2O2) solution

-

HPLC system with a suitable detector (e.g., UV-Vis or PDA)

-

pH meter

-

Temperature-controlled chambers/ovens

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a solution of this compound in the chosen organic solvent at a known concentration.

-

Forced Degradation Conditions (Stress Testing): Expose the stock solution to the following stress conditions. The goal is to achieve 5-20% degradation. The conditions may need to be optimized.

-

Acid Hydrolysis: Add HCl to the stock solution to achieve a final concentration of 0.1 M HCl. Heat at a specified temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Add NaOH to the stock solution to achieve a final concentration of 0.1 M NaOH. Keep at room temperature or heat gently for a defined period.

-

Oxidative Degradation: Add H2O2 to the stock solution to achieve a final concentration of 3% H2O2. Keep at room temperature for a defined period.

-

Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 70 °C) in the dark.

-

Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH guidelines.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

If necessary, neutralize the acidic and basic samples.

-

Analyze the samples by a developed and validated HPLC method. The method should be able to separate the intact this compound from any degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.

-

-

Data Analysis:

-

Calculate the percentage of degradation for each condition.

-

If significant degradation is observed, the degradation kinetics (e.g., zero-order, first-order) and the half-life of the compound under those conditions can be determined.

-

Table 3: Template for Recording Stability Data for this compound in an Organic Solvent

| Stress Condition | Duration | Temperature (°C) | % Degradation | Major Degradation Products (Retention Times) |

| 0.1 M HCl | ||||

| 0.1 M NaOH | ||||

| 3% H2O2 | ||||

| Thermal | ||||

| Photolytic |

Conclusion

References

Unveiling the Past: A Historical and Technical Guide to the Discovery of 3-Nitrobenzaldoxime

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide illuminates the historical discovery of 3-Nitrobenzaldoxime, presenting the seminal synthesis from the early 20th century. By delving into the original literature, we provide a detailed account of the experimental protocols and quantitative data, offering a valuable resource for contemporary researchers in organic synthesis and drug development.

Introduction

This compound, a key intermediate in various synthetic pathways, first emerged in the scientific literature at the turn of the 20th century. Its discovery was a part of the broader exploration of aromatic nitro compounds and their derivatives, a field of intense investigation during that era of chemical advancement. This document revisits the foundational work that first described the synthesis and characterization of this compound.

The Pioneering Synthesis: Goldschmidt (1904)

The first detailed account of the synthesis of the isomers of this compound (or m-Nitrobenzaldoxime as it was then known) was published by Heinrich Goldschmidt in 1904 in the prestigious journal Berichte der deutschen chemischen Gesellschaft. His work, titled "Ueber die isomeren m-Nitrobenzaldoxime," laid the groundwork for the future study and utilization of this compound.

Experimental Protocol: Synthesis of the "Normal" (Anti) Isomer

Goldschmidt's primary method for the synthesis of the more stable isomer, which he termed the "normal" or anti-oxime, involved the reaction of 3-nitrobenzaldehyde with hydroxylamine hydrochloride.

Methodology:

A solution of 3-nitrobenzaldehyde in alcohol was treated with an aqueous solution of hydroxylamine hydrochloride and sodium carbonate. The reaction mixture was heated, leading to the precipitation of the oxime upon cooling.

Detailed Steps:

-

A solution of 3-nitrobenzaldehyde in alcohol was prepared.

-

An aqueous solution containing a slight excess of hydroxylamine hydrochloride and a quantity of sodium carbonate sufficient to liberate the hydroxylamine was added.

-

The mixture was heated on a water bath until a clear solution was obtained.

-

Upon cooling, the this compound precipitated from the solution.

-

The crude product was recrystallized from hot water to yield colorless, shiny needles.

Experimental Protocol: Synthesis of the "Iso" (Syn) Isomer

Goldschmidt also described the preparation of the less stable "iso" or syn-oxime by treating a cold ethereal solution of the anti-oxime with dry hydrogen chloride gas.

Methodology:

The more stable anti-oxime was dissolved in dry ether and saturated with dry hydrogen chloride gas at a low temperature. This process induced the isomerization to the syn-form, which precipitated as a hydrochloride salt.

Detailed Steps:

-

The purified anti-3-nitrobenzaldoxime was dissolved in anhydrous ether.

-

The ethereal solution was cooled in a freezing mixture.

-

A stream of dry hydrogen chloride gas was passed through the solution until saturation.

-

The hydrochloride of the syn-oxime precipitated as a crystalline solid.

-

The precipitate was collected, washed with ether, and dried.

-

The free syn-oxime was liberated from its hydrochloride salt by treatment with a weak base, such as sodium carbonate solution, at low temperatures.

Quantitative Data from Historical Literature

The following table summarizes the key quantitative data reported by Goldschmidt in his 1904 publication.

| Property | "Normal" (Anti) this compound | "Iso" (Syn) this compound |

| Melting Point | 121 °C | 104 °C |

| Appearance | Colorless, shiny needles | Crystalline solid |

| Solubility | Readily soluble in alcohol and ether; sparingly soluble in cold water, more so in hot water. | Soluble in ether. |

Experimental and Logical Workflows

The synthesis and isomerization of this compound as described by Goldschmidt can be visualized through the following workflows.

Caption: Workflow for the synthesis of anti-3-Nitrobenzaldoxime.

Caption: Workflow for the isomerization of anti- to syn-3-Nitrobenzaldoxime.

Conclusion

The foundational work of Heinrich Goldschmidt in 1904 provided the scientific community with the first detailed procedures for the synthesis and isolation of the syn and anti isomers of this compound. This historical perspective is not merely of academic interest; it offers valuable insights into the fundamental chemistry of oximes and serves as a testament to the enduring legacy of early 20th-century organic chemistry. For modern researchers, understanding these original methods can inspire new synthetic strategies and provide a deeper appreciation for the evolution of chemical synthesis.

An In-depth Technical Guide to the Safety and Handling of 3-Nitrobenzaldoxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for 3-Nitrobenzaldoxime. The information is intended to support researchers, scientists, and professionals in the field of drug development in the safe handling, storage, and disposal of this chemical compound.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C₇H₆N₂O₃. It is a derivative of benzaldehyde and finds use as an intermediate in various chemical syntheses.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O₃ | |

| Molecular Weight | 166.13 g/mol | |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 121 °C | |

| CAS Number | 3717-29-1 | |

| IUPAC Name | N-[(3-nitrophenyl)methylidene]hydroxylamine |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its irritant properties.

GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

Toxicological Data

For the structurally related compound, 3-Nitrobenzaldehyde , the following acute toxicity data is available:

| Route of Exposure | Species | Value |

| Oral | Rat | LD50: 1075 mg/kg[1] |

Disclaimer: This data is for 3-Nitrobenzaldehyde and not this compound. While the nitroaromatic substructure is shared, the toxicological properties of the two compounds may differ. This information is provided for context only and should not be used as a direct substitute for the toxicological data of this compound.

The general toxicological effects of aromatic nitro compounds can include systemic effects such as methemoglobinemia, leading to headaches, cardiac dysrhythmias, a drop in blood pressure, and cyanosis (a bluish discoloration of the skin). Aldehydes, in general, are known to cause irritation to the skin, eyes, and mucous membranes.

Handling Precautions and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory to prevent exposure and ensure a safe working environment.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection:

-

Wear a lab coat or chemical-resistant apron.

-

Handle with impervious gloves (e.g., nitrile, neoprene). Inspect gloves before use and dispose of contaminated gloves properly.

-

-

Respiratory Protection: If working with the powder outside of a fume hood or if dust is generated, use a NIOSH-approved respirator with a particulate filter.

Hygiene Measures:

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

-

Remove contaminated clothing and wash it before reuse.

First Aid Measures

In case of exposure to this compound, immediate medical attention may be required.

-

After Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage and Disposal

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Do not allow the chemical to enter drains or waterways.

Experimental Protocols

Representative Synthesis of a Nitrobenzaldoxime

The following is a representative experimental protocol for the synthesis of a nitrobenzaldoxime, adapted from a procedure for the synthesis of o-nitrobenzaldoxime. This procedure can be modified for the synthesis of this compound using 3-nitrobenzaldehyde as the starting material.

Materials:

-

3-Nitrobenzaldehyde

-

Hydroxylamine hydrochloride

-

Methanol

-

Water

Procedure:

-

Dissolve 3-Nitrobenzaldehyde in methanol in a reaction flask.

-

Prepare an aqueous solution of hydroxylamine hydrochloride.

-

Slowly add the hydroxylamine hydrochloride solution to the stirred solution of 3-Nitrobenzaldehyde.

-

Maintain the reaction temperature at approximately 30°C with cooling if necessary.

-

Stir the reaction mixture for a few hours at this temperature.

-

After the reaction is complete, dilute the mixture with water to precipitate the product.

-

Filter the resulting solid, wash with water, and dry to obtain this compound.

Standardized Safety Testing Methodologies

While specific experimental reports on the safety testing of this compound are not available, the following are descriptions of the standardized methodologies that would be employed to assess its skin and eye irritation potential.

Skin Irritation Testing (based on OECD Guideline 404):

The in vivo skin irritation test typically involves the application of the test substance to the shaved skin of a rabbit. The site of application is observed for signs of erythema (redness) and edema (swelling) at specified intervals. In vitro methods using reconstructed human epidermis models are now widely used to reduce or replace animal testing.

Eye Irritation Testing (based on OECD Guideline 405):

The in vivo eye irritation test involves instilling the test substance into the conjunctival sac of one eye of a rabbit, with the other eye serving as a control. The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at specific time points. As with skin irritation testing, in vitro and ex vivo methods (e.g., Bovine Corneal Opacity and Permeability test) are increasingly used.

Diagrams

Caption: A simplified workflow for the synthesis of this compound.

Caption: A logical workflow for the safety assessment of a chemical compound.

Caption: A proposed general pathway for the irritant effects of this compound.

References

Potential Biological Activity of 3-Nitrobenzaldoxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrobenzaldoxime is an organic compound featuring both a nitro group and an oxime functional group attached to a benzene ring. These functional groups are prevalent in a variety of biologically active molecules, suggesting that this compound could serve as a valuable scaffold in drug discovery and development. The nitro group, a potent electron-withdrawing moiety, is a key feature in numerous antimicrobial and anticancer agents.[1][2] The oxime group is also of significant interest in medicinal chemistry due to its role in the development of cholinesterase reactivators and its use as a versatile synthetic intermediate. This technical guide aims to provide a comprehensive overview of the potential biological activities of this compound, drawing upon data from structurally related compounds to infer its possible mechanisms of action, and to outline experimental approaches for its evaluation.

Potential Mechanisms of Action

The biological activity of many nitro-containing aromatic compounds is predicated on the bioreductive activation of the nitro group. This process, often occurring under hypoxic conditions found in solid tumors and certain microbial environments, involves enzymatic reduction to form highly reactive intermediates such as nitroso, hydroxylamino, and amino derivatives. These reactive species can induce cellular damage through various mechanisms, including the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which can lead to DNA damage, protein dysfunction, and lipid peroxidation.

Caption: Generalized pathway for the bioreductive activation of aromatic nitro compounds.

Potential Biological Activities

While direct experimental evidence for the biological activity of this compound is limited in publicly available literature, the activities of structurally similar compounds provide a basis for predicting its potential therapeutic applications.

Antimicrobial Activity

Nitro-aromatic compounds have a long history as antimicrobial agents. A study on (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide, a derivative of 3-nitrobenzaldehyde, demonstrated antibacterial activity against resistant pathogens.[2] The compound showed bacteriostatic activity against Methicillin-resistant Staphylococcus aureus (MRSA) and bactericidal activity against multidrug-resistant Acinetobacter baumannii.[2] This suggests that the 3-nitrobenzylidene moiety, present in this compound, is a key contributor to the observed antimicrobial effects.

Table 1: Antimicrobial Activity of a Structurally Related Compound

| Compound | Microorganism | Activity |

| (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide | Staphylococcus aureus (MRSA) | Bacteriostatic[2] |

| (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide | Acinetobacter baumannii (MDR) | Bactericidal |

Note: This data is for a derivative and not this compound itself.

Anticancer Activity

The parent aldehyde, 3-nitrobenzaldehyde, has not been extensively studied for its anticancer effects. However, benzaldehyde itself has shown some antitumor activity. Furthermore, various derivatives of benzaldehyde have been investigated for their cytotoxic effects against cancer cell lines. The presence of the nitro group could potentially enhance anticancer activity, particularly in hypoxic tumor environments where nitroreductase activity is often elevated.

Experimental Protocols

To elucidate the biological potential of this compound, a systematic experimental approach is required. The following are generalized protocols for initial in vitro screening.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

This compound

-

Human cancer cell line (e.g., A549, HeLa) and a normal cell line (e.g., HEK293)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Replace the medium in the wells with the prepared drug dilutions and incubate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).

Caption: A generalized workflow for determining the cytotoxicity of a compound using the MTT assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Incubator (37°C)

Procedure:

-

Prepare serial twofold dilutions of this compound in MHB in a 96-well plate.

-

Add a standardized bacterial inoculum to each well.

-

Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Toxicological Considerations

The parent aldehyde, m-nitrobenzaldehyde, has been shown to possess weak genotoxic activity in the Ames microbial mutagenicity test. It induced mutations in Salmonella typhimurium strains TA1538 and TA100. While this does not directly translate to the oxime derivative, it highlights the potential for toxicity associated with the 3-nitrophenyl moiety. Therefore, any investigation into the biological activity of this compound should be accompanied by thorough toxicological evaluations.

Conclusion and Future Perspectives

This compound represents a molecule of interest for biological screening due to the presence of both a nitro group and an oxime functional group, which are known pharmacophores. Based on the activities of structurally related compounds, it is plausible that this compound may exhibit antimicrobial and anticancer properties. However, there is a clear lack of direct experimental data on its biological effects.

References

Methodological & Application

Application Notes and Protocols for 3-Nitrobenzaldoxime in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 3-Nitrobenzaldoxime, a versatile intermediate in organic synthesis. This document outlines its preparation and key transformations, offering experimental protocols and quantitative data to support its application in research and development, particularly in the synthesis of nitrogen-containing compounds and heterocyclic frameworks relevant to medicinal chemistry.

Overview of Synthetic Applications

This compound serves as a valuable building block for a variety of chemical transformations. The presence of both a reactive oxime functional group and an electron-withdrawing nitro group on the aromatic ring allows for a range of selective reactions. Key applications include its role as a precursor to nitriles via the Beckmann rearrangement, its reduction to form benzylamines, and its use in the construction of five-membered heterocycles through 1,3-dipolar cycloaddition reactions. The nitro group itself can be selectively reduced to an amine, providing a route to bifunctional molecules.

Experimental Workflow for this compound

Caption: Synthetic pathways starting from 3-Nitrobenzaldehyde.

Synthesis of this compound

This compound is readily prepared from its corresponding aldehyde, 3-Nitrobenzaldehyde, through condensation with hydroxylamine.

Synthesis of 3-Nitrobenzaldehyde from Benzaldehyde

The precursor, 3-nitrobenzaldehyde, is synthesized by the nitration of benzaldehyde.

Table 1: Synthesis of 3-Nitrobenzaldehyde

| Reactants | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzaldehyde (10.6 g, 100 mmol) | Conc. H₂SO₄ (89 mL), Fuming HNO₃ (45 mL) | 10-15, then RT | ~1 (addition), then overnight | 53 | [1][2] |

| Benzaldehyde (6.25 g, 0.06 M) | Conc. H₂SO₄ (25 mL), Fuming HNO₃ (2.15 mL) | < 5, then 40 | ~1 | 65.2 | [3] |

Experimental Protocol: Synthesis of 3-Nitrobenzaldehyde [1][2]

-

In a 500 mL three-neck flask equipped with an internal thermometer and an addition funnel, add 89 mL (1.7 mol) of concentrated H₂SO₄.

-

Cool the flask in an ice bath and carefully add 45 mL (0.95 mol) of fuming HNO₃, ensuring the temperature does not exceed 10 °C.

-

To the resulting nitrating acid, add 10.6 g (10.2 mL, 100 mmol) of benzaldehyde dropwise, maintaining the temperature at 15 °C (this should take about 1 hour).

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

-

Pour the reaction mixture onto 500 g of crushed ice in a 1 L beaker and stir.

-

Collect the yellow precipitate by suction filtration and wash with 200 mL of cold water.

-

Dissolve the crude, moist product in 125 mL of tert-butyl methyl ether and wash with 125 mL of a 5% NaHCO₃ solution.

-

Dry the organic phase over sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Recrystallize the residue from a toluene/petroleum ether mixture to yield light yellow crystals of 3-nitrobenzaldehyde.

-

Yield: 8.0 g (53 mmol, 53%); Melting Point: 56 °C.

Synthesis of this compound from 3-Nitrobenzaldehyde

The conversion of the aldehyde to the oxime is a standard procedure. While a specific detailed protocol with yield for this compound was not found in the search results, a general procedure can be followed.

General Experimental Protocol: Oximation of an Aldehyde

-

Dissolve 3-nitrobenzaldehyde (1 equivalent) in ethanol or a similar suitable solvent.

-

Add a solution of hydroxylamine hydrochloride (1.1-1.5 equivalents) and a base such as sodium hydroxide or sodium carbonate (1.1-1.5 equivalents) in water.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and, if a precipitate forms, collect it by filtration. If no precipitate forms, the product can be extracted with an organic solvent.

-

Wash the crude product with water and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Key Transformations of this compound

Beckmann Rearrangement to 3-Nitrobenzonitrile

The Beckmann rearrangement of aldoximes provides a direct route to nitriles. For this compound, this transformation yields 3-nitrobenzonitrile. While traditional methods often require harsh acidic conditions, milder reagents have been developed.

Table 2: Beckmann Rearrangement of Aldoximes to Nitriles

| Substrate | Reagent | Solvent | Temperature | Time | Yield (%) | Reference |

| Aldoximes (general) | 2,4,6-trichlorotriazine (TCT) | DMF | Room Temp. | 1-24 h | >95 |

Experimental Protocol: Beckmann Rearrangement of an Aldoxime

-

To a solution of 2,4,6-trichlorotriazine (TCT) (1 equivalent) in N,N-dimethylformamide (DMF), add the this compound (1 equivalent).

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC, typically 1-24 hours).

-

Quench the reaction with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-nitrobenzonitrile.

Beckmann Rearrangement Mechanism

References

Application Notes and Protocols for the Preparation of 3-Nitrobenzaldoxime Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrobenzaldoxime and its derivatives are important chemical intermediates in organic synthesis. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the benzene ring, making these compounds valuable precursors for the synthesis of various pharmaceuticals, agrochemicals, and dyes. The oxime functional group is also a versatile moiety, known for its role in the formation of nitriles, amides via the Beckmann rearrangement, and as a coordinating ligand in metal complexes. This document provides a detailed protocol for the synthesis of this compound derivatives from their corresponding substituted 3-nitrobenzaldehydes.

Experimental Protocols

General Protocol for the Synthesis of this compound Derivatives

This protocol is adapted from the general synthesis of substituted benzaldoximes and can be applied to various substituted 3-nitrobenzaldehydes.[1]

Materials:

-

Substituted 3-nitrobenzaldehyde (1.0 eq)

-

Hydroxylamine hydrochloride (1.1 eq)

-

Sodium hydroxide (1.1 eq)

-

Ethanol

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve the substituted 3-nitrobenzaldehyde (1.0 eq) in a minimal amount of ethanol.

-

In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq) in a 1:1 ethanol/water mixture.

-

Add the hydroxylamine hydrochloride and sodium hydroxide solution to the stirred solution of the substituted 3-nitrobenzaldehyde at room temperature.

-

Attach a reflux condenser to the flask and heat the reaction mixture to reflux.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing ice-cold water to precipitate the product.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the product with cold distilled water to remove any inorganic impurities.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure this compound derivative.

-

Dry the purified product in a desiccator or a vacuum oven.

-

Characterize the final product using appropriate analytical techniques such as melting point determination, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow

Caption: General workflow for the synthesis and purification of this compound derivatives.

Quantitative Data

The following table summarizes the available data for this compound and a representative derivative. Yields for derivatives are based on general procedures for similar compounds and may vary.[1]

| Compound Name | Starting Material | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |

| This compound | 3-Nitrobenzaldehyde | C₇H₆N₂O₃ | 166.14 | 120-122 | 74-79 |

| 4-Chloro-3-nitrobenzaldoxime | 4-Chloro-3-nitrobenzaldehyde | C₇H₅ClN₂O₃ | 200.58 | Not Reported | 74-79 (Est.) |

Characterization Data

The synthesized compounds can be characterized by various spectroscopic methods.

-

Infrared (IR) Spectroscopy: The IR spectra of this compound derivatives are expected to show characteristic absorption bands. A broad peak around 3300-3100 cm⁻¹ corresponds to the O-H stretching of the oxime group. The C=N stretching vibration is typically observed in the region of 1680-1620 cm⁻¹. Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are expected around 1550-1500 cm⁻¹ and 1370-1300 cm⁻¹, respectively.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton of the oxime hydroxyl group (-OH) usually appears as a broad singlet in the downfield region (δ 9-12 ppm). The aldehydic proton (-CH=N) is observed as a singlet around δ 8.0-8.5 ppm. The aromatic protons will show complex splitting patterns in the aromatic region (δ 7.0-8.5 ppm), with chemical shifts influenced by the position of the nitro group and other substituents.

-

¹³C NMR: The carbon of the oxime group (-C=N) is expected to resonate in the range of δ 145-155 ppm. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing nitro group and other substituents on the benzene ring.

-

Applications

This compound derivatives serve as versatile intermediates in the synthesis of a wide range of biologically active molecules. Their derivatives have been investigated for their potential antimicrobial activities.[2] They are also key precursors for the synthesis of various heterocyclic compounds and are used in the development of novel materials.

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Perform all reactions in a well-ventilated fume hood.

-

Nitro-aromatic compounds can be toxic and should be handled with care. Avoid inhalation, ingestion, and skin contact.

-

Refer to the Safety Data Sheet (SDS) for each reagent before use.

References

Application Notes and Protocols: 3-Nitrobenzaldoxime as a Chromogenic Reagent for Metal Ion Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrobenzaldoxime is an organic compound featuring an oxime functional group and a nitro-substituted aromatic ring.[1] While aldoximes are recognized for their role in organic synthesis and coordination chemistry, the application of this compound as a direct chromogenic reagent for the quantitative detection of metal ions is an area of growing interest.[1] The presence of the oxime group provides a potential coordination site for metal ions, and the electronic properties conferred by the nitro group can influence the spectral characteristics of the resulting metal complexes.

This document provides a comprehensive overview of this compound, including its synthesis and a proposed protocol for its application in the spectrophotometric detection of metal ions. Due to a lack of extensive studies on this compound for this specific purpose, the detection protocol is adapted from established methods for structurally similar benzaldoxime derivatives, particularly for the detection of Palladium(II).

Synthesis of this compound

The primary and most common method for synthesizing this compound is through the condensation reaction of 3-nitrobenzaldehyde with hydroxylamine.[1]

Reaction:

C₇H₅NO₃ + NH₂OH → C₇H₆N₂O₃ + H₂O (3-Nitrobenzaldehyde) + (Hydroxylamine) → (this compound) + (Water)

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Nitrobenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Distilled water

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Reflux condenser

-

Buchner funnel and filter paper

-

Crystallizing dish

Procedure:

-

Preparation of Hydroxylamine Solution: In a round-bottom flask, dissolve hydroxylamine hydrochloride in a minimal amount of warm distilled water. In a separate beaker, prepare an equimolar solution of sodium hydroxide in water. Slowly add the NaOH solution to the hydroxylamine hydrochloride solution with constant stirring to liberate the free hydroxylamine.

-

Reaction Mixture: Dissolve 3-nitrobenzaldehyde in ethanol in a separate flask.

-

Condensation Reaction: Add the ethanolic solution of 3-nitrobenzaldehyde to the freshly prepared hydroxylamine solution.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture gently on a water bath for 1-2 hours.

-

Precipitation: After the reflux period, cool the reaction mixture in an ice bath. This compound will precipitate out of the solution.

-

Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold water to remove any unreacted starting materials and salts.

-

Recrystallization: Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain pure crystals of this compound.

-

Drying: Dry the purified crystals in a desiccator over a suitable drying agent.

Proposed Application: Spectrophotometric Determination of Palladium(II)

Signaling Pathway

The proposed detection mechanism involves the formation of a stable complex between this compound and Palladium(II) ions, leading to a change in the solution's color, which can be quantified using a spectrophotometer.

Caption: Proposed signaling pathway for Palladium(II) detection.

Experimental Workflow

The general workflow for the spectrophotometric determination of a metal ion using a chromogenic reagent is outlined below.

Caption: Experimental workflow for metal ion detection.

Experimental Protocol: Spectrophotometric Determination of Palladium(II)

Materials and Reagents:

-

This compound solution (e.g., 0.1% w/v in ethanol)

-

Standard Palladium(II) stock solution (e.g., 1000 ppm)

-

Buffer solution (e.g., Acetate buffer, pH 4.0)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Chloroform (for extraction, if necessary)

Procedure:

-

Preparation of Standard Solutions: From the stock Palladium(II) solution, prepare a series of standard solutions with concentrations ranging from, for example, 0.5 to 10 µg/mL in 10 mL volumetric flasks.

-

Complex Formation: To each volumetric flask containing the standard Palladium(II) solution, add 1 mL of the acetate buffer (pH 4.0) and 1 mL of the this compound solution. Dilute to the mark with distilled water and mix well.

-

Blank Solution: Prepare a reagent blank containing all components except the Palladium(II) solution.

-

Wavelength of Maximum Absorbance (λmax) Determination: Scan the absorbance of one of the standard solutions against the reagent blank over a wavelength range (e.g., 350-600 nm) to determine the λmax of the colored complex.

-

Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus the concentration of Palladium(II).

-

Analysis of Unknown Sample: Prepare the unknown sample in the same manner as the standard solutions and measure its absorbance at the λmax. Determine the concentration of Palladium(II) in the unknown sample from the calibration curve.

Note on Extraction: For some benzaldoxime-metal complexes, extraction into an organic solvent like chloroform can enhance sensitivity. If the complex formed with this compound is not readily soluble in the aqueous medium or to preconcentrate the analyte, an extraction step can be introduced after complex formation.

Quantitative Data (Hypothetical)

The following tables present hypothetical performance data for this compound as a reagent for metal ion detection, based on typical values observed for similar analytical reagents. These values would need to be experimentally determined and validated.

Table 1: Performance Characteristics for Palladium(II) Detection

| Parameter | Value |

| λmax | ~430 - 450 nm |

| Beer's Law Range | 0.5 - 10 µg/mL |

| Molar Absorptivity | > 2 x 10³ L mol⁻¹ cm⁻¹ |

| Limit of Detection (LOD) | < 0.5 µg/mL |

| Stoichiometry (Reagent:Metal) | 2:1 |

| Optimal pH | 3.5 - 4.5 |

Table 2: Selectivity Study (Hypothetical Interference Data)

| Interfering Ion | Tolerance Ratio (Interfering Ion : Pd(II)) |

| Cu(II) | 10 |

| Ni(II) | 20 |

| Co(II) | 25 |

| Fe(III) | 5 (masking agent may be required) |

| Zn(II) | 50 |

| Pb(II) | 50 |

Conclusion

This compound holds promise as a chromogenic reagent for the spectrophotometric determination of metal ions, particularly transition metals like Palladium(II). The synthesis of the reagent is straightforward, and the proposed analytical methodology is simple, rapid, and cost-effective. Further research is required to fully characterize the performance of this compound for the detection of various metal ions and to optimize the experimental conditions for enhanced sensitivity and selectivity. The protocols and data presented herein provide a solid foundation for researchers to explore the analytical potential of this reagent.

References

Application Notes and Protocols for the Quantification of 3-Nitrobenzaldoxime

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 3-Nitrobenzaldoxime. The following methods are based on established analytical techniques for structurally related nitroaromatic compounds and serve as a comprehensive starting point for method development and validation for this compound.

Table of Contents

-

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Electrochemical Detection

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and widely used technique for the quantification of aromatic compounds. This proposed method is designed for the purity assessment and quantification of this compound.

Quantitative Data Summary (Representative Values for Nitroaromatic Compounds)

| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV) |

| Linearity (R²) | > 0.999 |

| Accuracy (% Recovery) | 97 - 103% |

| Precision (% RSD) | < 1.5% |

| Limit of Detection (LOD) | ~ 0.05 µg/mL |

| Limit of Quantitation (LOQ) | ~ 0.15 µg/mL |

| Specificity | High, based on retention time and UV spectrum |

| Robustness | Less sensitive to minor changes in mobile phase composition |

Note: These are typical performance characteristics for HPLC-UV analysis of small nitroaromatic molecules and should be established specifically for this compound during method validation.

Experimental Protocol: Proposed HPLC-UV Method

1. Instrumentation:

-

HPLC system equipped with a pump, autosampler, column oven, and UV/Vis detector.

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Materials:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or purified)

-

Phosphoric acid or Formic acid (for mobile phase pH adjustment)

-

This compound reference standard

3. Standard Solution Preparation:

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask.

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 0.1 µg/mL to 100 µg/mL.

4. Sample Preparation:

-

Accurately weigh the sample containing this compound.

-

Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and dilute to a known volume.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions:

-

Mobile Phase: A gradient or isocratic mixture of Acetonitrile and Water. For example, Acetonitrile:Water (50:50 v/v). The mobile phase may require the addition of a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: Based on the UV spectrum of this compound. A preliminary scan should be performed. A wavelength around 254 nm is often suitable for nitroaromatic compounds.

-